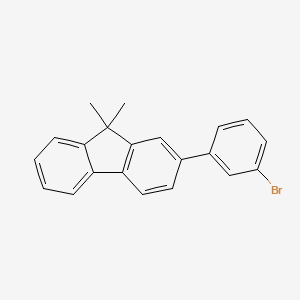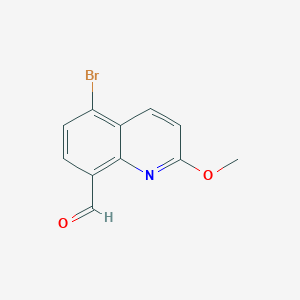
5-Bromo-2-methoxyquinoline-8-carbaldehyde
Descripción general
Descripción
5-Bromo-2-methoxyquinoline-8-carbaldehyde is a chemical compound with the molecular formula C11H8BrNO2 and a molecular weight of 266.09 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound, and features a bromine atom at the 5-position, a methoxy group at the 2-position, and an aldehyde group at the 8-position of the quinoline ring .
Métodos De Preparación
The synthesis of 5-Bromo-2-methoxyquinoline-8-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-methoxyquinoline followed by formylation at the 8-position . The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .
Análisis De Reacciones Químicas
5-Bromo-2-methoxyquinoline-8-carbaldehyde undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
5-Bromo-2-methoxyquinoline-8-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-methoxyquinoline-8-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The molecular targets and pathways involved vary based on the specific enzyme or biological process being studied .
Comparación Con Compuestos Similares
5-Bromo-2-methoxyquinoline-8-carbaldehyde can be compared with other quinoline derivatives such as:
2-Methoxyquinoline-8-carbaldehyde: Lacks the bromine atom at the 5-position, which may affect its reactivity and biological activity.
5-Bromoquinoline-8-carbaldehyde: Lacks the methoxy group at the 2-position, which may influence its solubility and chemical properties.
5-Bromo-2-methylquinoline-8-carbaldehyde: Has a methyl group instead of a methoxy group at the 2-position, potentially altering its steric and electronic properties.
These comparisons highlight the unique structural features of this compound and their impact on its chemical behavior and applications .
Propiedades
IUPAC Name |
5-bromo-2-methoxyquinoline-8-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-10-5-3-8-9(12)4-2-7(6-14)11(8)13-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLZFFUNRZEBSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC(=C2C=C1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743668 | |
| Record name | 5-Bromo-2-methoxyquinoline-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885687-82-1 | |
| Record name | 5-Bromo-2-methoxyquinoline-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B3030189.png)
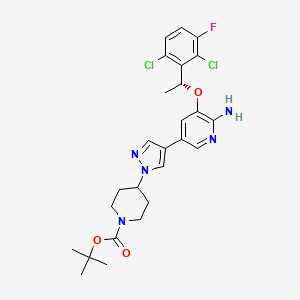
![1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B3030192.png)
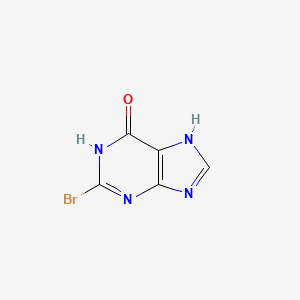
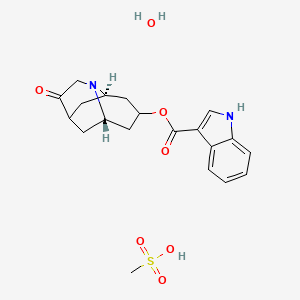

![[6R-[6alpha,7beta(R*)]]-3-(acetoxymethyl)-7-[(formyloxy)phenylacetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3030202.png)
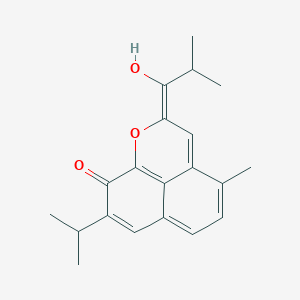
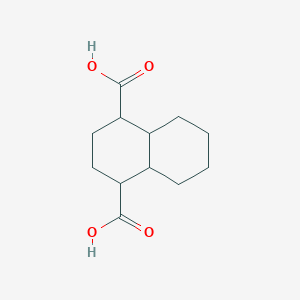
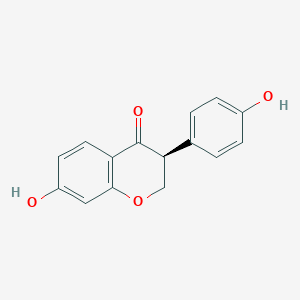
![6-Ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3030206.png)
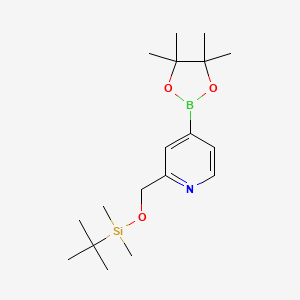
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde](/img/structure/B3030210.png)
